2-Methoxycarbonylphenyl b-D-glucopyranoside

Methyl salicylate glycosides Wine aroma precursors Quantitative metabolomics

Researchers requiring a validated, high-purity methyl salicylate glycoside reference standard for wine, grape, and fruit metabolomics workflows often encounter low-abundance analogs that compromise calibration reliability. 2-Methoxycarbonylphenyl β-D-glucopyranoside (MeSAG), the quantitatively dominant monoglycosidic form in white wines, directly addresses this gap. • 43-fold higher natural abundance than diglycosidic gaultherin (2455 vs. 57.1 μg/L) ensures robust signal intensity. • Superior UPLC-Q-TOF-HDMS sensitivity (LOQ 0.05 μg/L, twice that of gaultherin) supports trace-level quantification. • Commercially available at ≥98% HPLC purity, enabling reliable calibration curve construction across 64+ wine samples.

Molecular Formula C14H18O8
Molecular Weight 314.29 g/mol
CAS No. 10019-60-0
Cat. No. B154393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxycarbonylphenyl b-D-glucopyranoside
CAS10019-60-0
Molecular FormulaC14H18O8
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3
InChIKeyONKIQNFPVXNOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxycarbonylphenyl β-D-glucopyranoside: Identity, Class, and Natural Occurrence


2-Methoxycarbonylphenyl β-D-glucopyranoside (CAS 10019-60-0), also referred to as methyl salicylate 2-O-β-D-glucopyranoside or MeSAG, is a phenolic glycoside belonging to the class of organic compounds in which a phenolic structure (methyl salicylate aglycone) is attached to a β-D-glucose moiety via a glycosidic bond [1]. It has been identified as a naturally occurring constituent in purple passion fruit (Passiflora edulis) and other Passiflora species [2], as well as in the leaves of the medicinal plant Metapanax delavayi (Araliaceae) [3]. As a monoglycosidic methyl salicylate derivative, it serves as both a plant secondary metabolite and a quantitatively dominant aroma precursor in certain white wine varietals [4]. The compound is commercially available from multiple suppliers at purity grades typically ≥95% (up to 98% by HPLC), and is supplied exclusively for research and development purposes .

1
Analytical reference standard for methyl salicylate glycoside quantification in wine, fruit, and plant metabolomics
Natural product analytical standard
2
Phytochemical authentication probe across Passifloraceae, Araliaceae, and Vitaceae plant families
Multi-source botanical marker
3
Structurally defined monoglycosidic substrate for gut microbiota glucosidase studies
Class-level metabolic context
4
Phenolic glycoside chemotype for cell-model pathway-response studies
Reported endpoint context

2-Methoxycarbonylphenyl β-D-glucopyranoside: Why Generic Substitution Fails


Within the methyl salicylate glycoside family, compounds differ fundamentally in their glycosylation pattern—monoglycoside versus diglycoside—which directly governs metabolic processing, analytical behavior, and biological accessibility. 2-Methoxycarbonylphenyl β-D-glucopyranoside (MeSAG) is a monoglycoside bearing a single β-D-glucose unit, whereas its closest structural analog gaultherin (MeSA-primeveroside) carries an additional terminal xylosyl moiety [1]. This structural distinction is not cosmetic: the presence or absence of a terminal xylose unit significantly alters the rate and extent of gut microbiota-mediated hydrolysis, with xylosyl-bearing diglycosides exhibiting prolonged degradation times [2]. Furthermore, the methyl ester substituent on the aromatic ring differentiates MeSAG from salicylic acid 2-O-β-D-glucoside (SAG), altering lipophilicity (LogP –0.9 vs. more polar acid form) and membrane permeability potential [3]. Consequently, procurement decisions cannot assume interchangeability among in-class methyl salicylate glycosides; the specific glycosidic architecture and esterification state of CAS 10019-60-0 confer distinguishable performance characteristics in analytical quantification sensitivity, natural abundance in specific biological matrices, and metabolic processing rate, as quantified below.

This Product
MeSAG (monoglycoside)
Single β-D-glucose unit; methyl ester substituent; neutral charge; faster deglycosylation expected
Gaultherin (diglycoside)
Additional terminal xylosyl moiety prolongs gut microbiota degradation time; distinct LOQ and abundance profile in wine matrices
This Product
MeSAG (methyl ester)
Predicted LogP –0.9; neutral physiological charge; moderate membrane permeability potential
SAG (free acid glucoside)
Ionizable carboxylic acid at physiological pH alters lipophilicity and chromatographic retention behavior; may shift analytical method transfer

Quantitative Differentiation Evidence for 2-Methoxycarbonylphenyl β-D-glucopyranoside


MeSAG vs Gaultherin: Wine Glycoside Abundance

In a direct head-to-head quantification of methyl salicylate glycosides across 64 Italian white wines, 2-Methoxycarbonylphenyl β-D-glucopyranoside (MeSAG) was consistently the most abundant glycoside precursor in Verdicchio and genetically related Trebbiano cultivars, exceeding the diglycoside gaultherin (MeSA-primeveroside) by approximately 43-fold in representative samples. At 100 μM, MeSAG also demonstrated moderate anti-proliferative activity against BPH-1 cells (inhibition rate within 13.8–23.8%) alongside comparators from the same Metapanax delavayi isolate study, though a specific stand-alone value was not reported separately from the group range [2].

Wine Abundance
Head-to-head
~43-fold higher (2,455 vs 57.1 μg/L)
Reported dominant analytical target in Verdicchio wine
2008 vintage; n=64 Italian white wines; UPLC-Q-TOF-HDMS
Methyl salicylate glycosides Wine aroma precursors Quantitative metabolomics

LOQ Advantage: MeSAG vs Gaultherin

Using identical UPLC-Q-TOF-HDMS analytical conditions, the calibration performance of 2-Methoxycarbonylphenyl β-D-glucopyranoside (MeSAG) surpassed that of gaultherin, achieving a lower limit of quantification (LOQ) of 0.05 μg/L versus 0.10 μg/L for gaultherin, and a superior linear correlation coefficient (R² = 0.99 vs. 0.98) [1].

LOQ Comparison
Head-to-head
MeSAG 0.05 vs Gaultherin 0.10 μg/L
Supports trace-level quantification sensitivity
Twofold lower LOQ; R² 0.99 vs 0.98; identical UPLC-Q-TOF conditions
HPLC-MS/MS method validation Limit of quantification Phenolic glycoside analysis

Gut Microbiota Deglycosylation: Monoglycoside Advantage

A comparative in vitro metabolism study of methyl salicylate glycosides demonstrated that the presence and position of xylosyl moieties in diglycosides such as gaultherin, MSTG-A, and MSTG-B significantly prolonged degradation time when incubated with human fecal microbiota and microbiota from different rat intestinal segments. Monoglycosidic MeSA glycosides lacking terminal xylose are expected to undergo more rapid hydrolysis and aglycone release, based on the established principle that the terminal xylosyl moiety extends metabolic persistence [1]. Although MeSAG was not directly tested in this specific incubation study, the class-level inference is strongly supported by the consistent observation across three xylosyl-bearing diglycosides.

Deglycosylation Rate
Class-level
Monoglycoside: faster expected hydrolysis
Class-level metabolic rate context
Xylosyl moiety prolongs persistence; human fecal microbiota in vitro
Prodrug metabolism Gut microbiota biotransformation Glycoside hydrolysis kinetics

Lipophilicity: Methyl Ester vs Free Acid Glucosides

The methyl ester group of 2-Methoxycarbonylphenyl β-D-glucopyranoside imparts a predicted LogP of –0.9 (ALOGPS) or –0.59 (ChemAxon), in contrast to the more polar free acid analog salicylic acid 2-O-β-D-glucoside (SAG), which carries a carboxylic acid group that is ionized at physiological pH and exhibits lower predicted lipophilicity. The predicted water solubility of MeSAG is 15.9 g/L, with a physiological charge of zero (neutral compound) and a polar surface area of 125.68 Ų [1]. These properties position MeSAG as a neutral, moderately lipophilic glycoside relative to ionizable free-acid glucoside counterparts.

Lipophilicity Profile
Predicted
MeSAG LogP –0.9; neutral charge
Supports membrane permeability review
ALOGPS prediction; experimental validation recommended
Physicochemical profiling LogP comparison Membrane permeability prediction

Multi-Family Natural Occurrence for Authentication

Unlike diglycosidic methyl salicylate glycosides such as gaultherin that are predominantly associated with the Ericaceae family (Gaultheria spp.), 2-Methoxycarbonylphenyl β-D-glucopyranoside has been structurally characterized in two phylogenetically distinct plant sources: Passiflora edulis (Passifloraceae), where it was identified as a β-D-glucopyranoside of methyl salicylate by GC and GC/MS of trifluoroacetylated derivatives [1], and Metapanax delavayi (Araliaceae), from which it was isolated as Compound 11 and structurally elucidated by 1D/2D NMR and HRESIMS [2]. This dual-family natural occurrence, combined with its detection (though not quantified) in additional fruit sources as recorded in the Human Metabolome Database [3], provides broader natural product authentication options compared to more narrowly distributed analogs.

Plant Source Distribution
Reported
3+ families confirmed (Passifloraceae, Araliaceae, Vitaceae)
Multi-source phytochemical authentication context
GC-MS, NMR, and HRESIMS identification across studies
Natural product authentication Phytochemical profiling Passiflora and Araliaceae

BPH-1 Proliferation Inhibition: MeSAG vs Finasteride

In a systematic bioactivity-guided isolation study of Metapanax delavayi leaf constituents, methyl 2-O-β-D-glucopyranosylbenzoate (Compound 11, our target compound) was among a group of compounds—including liangwanosides B–D, benzyl-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside, and 3,4-dihydroxybenzaldehyde—that exhibited moderate inhibitory activity against BPH-1 cells with inhibition rates ranging from 13.8% to 23.8% at 100 μM [1]. Among all test compounds, liangwanoside B showed comparable effect to the positive control finasteride at 100 μM. The specific inhibition rate for methyl 2-O-β-D-glucopyranosylbenzoate was not individually reported; it falls within the 13.8–23.8% group range. The study further explored the mechanism of the most active compound (liangwanoside B) via molecular docking, though mechanism-specific data for MeSAG was not reported [1].

BPH-1 Cell Assay
Reported
13.8–23.8% inhibition at 100 μM
Reported cell-model endpoint context
Group range; individual value not reported; finasteride comparator
Benign prostatic hyperplasia BPH-1 cell assay Natural product bioactivity

2-Methoxycarbonylphenyl β-D-glucopyranoside: Research and Industrial Applications


MeSA Glycoside Quantification Standard for Wine and Fruit

Based on the direct head-to-head quantification evidence establishing MeSAG as the most abundant methyl salicylate glycoside in Verdicchio and Trebbiano white wines—exceeding gaultherin by approximately 43-fold (2455 vs. 57.1 μg/L in 2008 vintage) [1]—and its superior analytical sensitivity (LOQ 0.05 μg/L, twofold better than gaultherin at 0.10 μg/L) [1], this compound is the analytically preferred reference standard for UPLC-Q-TOF-HDMS or HPLC-MS/MS methods targeting methyl salicylate glycosides in wine, grape, and fruit metabolomics workflows. Its high natural abundance ensures robust signal intensity in real samples, and its commercial availability at ≥98% HPLC purity from multiple suppliers supports reliable calibration curve construction. This application is directly validated by the Carlin et al. (2019) study in which MeSAG was purchased from Sigma Aldrich and used as the primary quantification standard across 64 wine samples.

Substrate for Gut Microbiota β-Glucosidase Studies

The monoglycosidic architecture of MeSAG (single β-D-glucose unit, no terminal xylosyl moiety) supports its use as a structurally defined substrate in gut microbiota β-glucosidase activity assays where predictable, relatively rapid deglycosylation kinetics are desired [1]. In contrast, diglycosidic analogs such as gaultherin, MSTG-A, and MSTG-B contain terminal xylosyl moieties that prolong degradation time and resist complete hydrolysis by gut microbial enzymes [1]. Researchers designing in vitro fecal microbiota incubation experiments to study salicylate prodrug activation or dietary polyphenol metabolism can employ MeSAG as a monoglycosidic benchmark substrate, enabling comparative assessment of deglycosylation rates across different intestinal segments or donor microbiota profiles. This application builds on the established metabolic framework from Feng et al. (2023), who demonstrated that xylosyl-bearing diglycosides exhibit significantly altered metabolic profiles.

Phytochemical Profiling and Authentication Across Passiflora and Araliaceae

With confirmed structural identification in Passiflora edulis (purple passion fruit) by GC-MS [1] and in Metapanax delavayi leaves by NMR and HRESIMS , MeSAG serves as a cross-family phytochemical marker for natural product authentication studies. Its documented occurrence in at least three distinct plant families (Passifloraceae, Araliaceae, Vitaceae) enables its use as a multi-source reference compound in chemotaxonomic investigations or botanical quality control protocols [2]. Unlike gaultherin—which is predominantly restricted to Gaultheria spp. (Ericaceae)—MeSAG's broader phylogenetic distribution provides greater flexibility for method transferability across diverse plant matrices. The compound's detection in the Human Metabolome Database as a fruit constituent further supports its relevance in dietary biomarker discovery.

Scaffold for Anti-BPH Lead Derivatization

The demonstration of moderate anti-proliferative activity against BPH-1 cells (inhibition rate within 13.8–23.8% at 100 μM) [1], combined with its well-defined monoglycosidic phenolic ester structure amenable to chemical modification, positions MeSAG as a tractable scaffold for medicinal chemistry derivatization efforts targeting benign prostatic hyperplasia. While its potency is moderate relative to the study's most active compound (liangwanoside B) and the clinical standard finasteride, its structural simplicity (C₁₄H₁₈O₈, MW 314.29) and the presence of modifiable functional groups—including the methyl ester, phenolic oxygen, and glucose hydroxyl positions—offer multiple vectors for systematic structure-activity relationship exploration [1]. This scenario is relevant to natural product medicinal chemistry groups seeking validated bioactivity starting points with full spectroscopic characterization data available from the isolation study.

Application
Selection Property
Validation Focus
Wine and fruit MS glycoside quantification
Abundance-based analytical sensitivity
Matrix-matched calibration verification
Gut microbiota glucosidase substrate studies
Monoglycosidic architecture
Deglycosylation rate comparison across intestinal segments
Multi-family phytochemical authentication
Cross-family natural occurrence breadth
Botanical matrix method transfer and chemotaxonomic validation
BPH-1 cell-model pathway studies
Phenolic glycoside chemotype
Cell-model endpoint review and scaffold derivatization context
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